D-Iditol
Overview
Description
Synthesis Analysis
The synthesis of D-Iditol and its derivatives has been explored in several studies. For instance, Kuszmann and Sohår (1972) detailed the synthesis of 1,4:3,6-bis(thioanhydro)-D-iditol and its derivatives starting from D-mannitol (Kuszmann & Sohår, 1972). De Angelis et al. (2020) described the stereocontrolled total synthesis of iminosugar 1,4-dideoxy-1,4-imino-D-iditol (De Angelis et al., 2020).
Molecular Structure Analysis
The molecular structure of D-Iditol and its derivatives has been elucidated using various spectroscopic methods. For example, the study by Kuszmann and Sohår (1972) utilized spectroscopic techniques to determine the structures of their synthesized compounds (Kuszmann & Sohår, 1972).
Chemical Reactions and Properties
Several studies have investigated the chemical reactions involving D-Iditol. The research by De Angelis et al. (2020) highlighted the key step in the synthesis of iminosugar derivatives of D-Iditol, emphasizing the diastereoselection in asymmetric dihydroxylation (De Angelis et al., 2020).
Physical Properties Analysis
The physical properties of D-Iditol, such as solubility and crystallization behavior, have been studied, although specific details on these aspects are not highlighted in the current set of papers.
Chemical Properties Analysis
The chemical properties of D-Iditol, such as reactivity and stability, are inferred from its synthesis and molecular structure analysis. The studies by Kuszmann and Sohår (1972) and De Angelis et al. (2020) provide insights into the reactivity of D-Iditol derivatives in various chemical reactions (Kuszmann & Sohår, 1972); (De Angelis et al., 2020).
Scientific Research Applications
Synthesis of Polyhydroxylated Compounds : D-mannitol and L-iditol bis-epoxides, derived from D-mannitol, are used to synthesize polyhydroxylated piperidines and azepanes, leading to the preparation of 1-deoxynojirimycin and its analogues (Poitout, Merrer, & Depezay, 1994).
Potential as a Monosaccharide Laxative : Rare sugar alcohols like Allitol, D-talitol, and L-iditol show laxative effects. L-iditol, in particular, significantly changes intestinal function, suggesting its potential use as a monosaccharide laxative for treating constipation (Oosaka, 2009).
Vascular Effects of D-Pinitol : D-Pinitol, a cyclitol related to D-Iditol, has endothelium- and NO-dependent vasodilator effects in mouse mesenteric arteries. This effect is linked to eNOS activation by the calcium-calmodulin complex, explaining its hypotensive effect in mice (Moreira et al., 2018).
Biotechnology and Health Sciences : The use of machine learning and data mining in biosciences, including studies on cyclitols like D-Iditol, is vital for transforming data into valuable knowledge for advancing diabetes research (Kavakiotis et al., 2017).
Production from L-Sorbose : L-Iditol production from L-sorbose using a methanol yeast, Candida boidinii, demonstrates its potential for industrial-scale synthesis (Vongsuvanlert & Tani, 1988).
Biological and Pharmacological Activities of D-Pinitol : D-Pinitol, similar to D-Iditol, plays a significant role in plants and has been investigated for its potential in treating metabolic diseases, inflammation, cancer, and infections (Sánchez-Hidalgo et al., 2020).
Stereocontrolled Total Synthesis of Iminosugar : The synthesis of iminosugar 1,4-dideoxy-1,4-imino-D-iditol, studied for its chemotherapeutic properties against various diseases, highlights the importance of D-Iditol derivatives in medical research (De Angelis et al., 2020).
Production from D-Sorbose by Yeasts : The conversion of D-sorbose to D-iditol by Rhodotorula rubra illustrates its biotechnological synthesis and potential industrial applications (Sasahara & Izumori, 1999).
Safety And Hazards
properties
IUPAC Name |
(2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-ZXXMMSQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336594, DTXSID401336595 | |
Record name | DL-Iditol | |
Source | EPA DSSTox | |
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Record name | D-Iditol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336595 | |
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Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white to cream-colored solid; [Acros Organics MSDS] | |
Record name | Iditol | |
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Product Name |
D-Iditol | |
CAS RN |
25878-23-3, 24557-79-7, 50-70-4, 9001-32-5 | |
Record name | D-Iditol | |
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Record name | DL-Iditol | |
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Record name | Iditol, DL- | |
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Record name | Iditol, D- | |
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Record name | D-Iditol | |
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Record name | Iditol | |
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Record name | IDITOL, D- | |
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Record name | IDITOL, DL- | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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